Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate
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Overview
Description
Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate is a benzimidazole derivative known for its diverse biological activities. Benzimidazole compounds are recognized for their antimicrobial, anti-inflammatory, antiallergic, antioxidant, anti-tubercular, anticancer, anthelmintic, antiviral, and antimalarial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate typically involves the reaction of 4-methoxyaniline with ethyl 2-bromo-1H-benzo[d]imidazole-5-carboxylate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Amino derivatives of the compound.
Substitution: Halogenated benzimidazole derivatives.
Scientific Research Applications
Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate involves its interaction with various molecular targets. The compound can inhibit enzymes and interfere with DNA synthesis, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,4-diphenyl-1H-imidazole-5-carboxylate
- Ethyl 4-methyl-5-imidazolecarboxylate
- 2-Aminothiazole-4-carboxylate derivatives
Uniqueness
Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
CAS No. |
126824-19-9 |
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Molecular Formula |
C17H16N2O3 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
ethyl 2-(4-methoxyphenyl)-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C17H16N2O3/c1-3-22-17(20)12-6-9-14-15(10-12)19-16(18-14)11-4-7-13(21-2)8-5-11/h4-10H,3H2,1-2H3,(H,18,19) |
InChI Key |
INNCDPZHKVKFCL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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